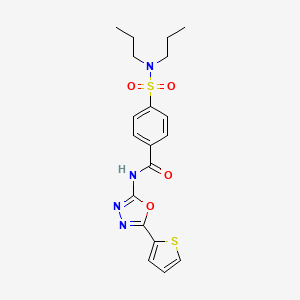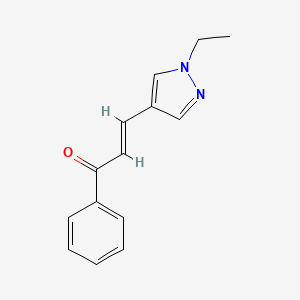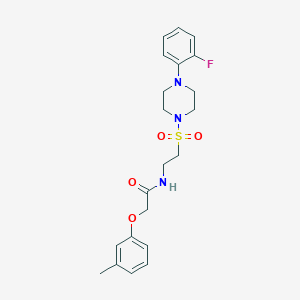
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is produced by a specific synthesis method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
Target of Action
The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,3-triazole ring . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The compound’s mode of action is likely to involve the interaction of the 1,2,3-triazole ring with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can result in changes to the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used in the synthesis of compounds that exhibited antifungal activity, antimicrobial activity, antiviral activity, as well as anticancer activity against various cancer cell lines . Therefore, it’s plausible that this compound could affect similar pathways.
Pharmacokinetics
Compounds with a 1,2,3-triazole ring are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .
Result of Action
The molecular and cellular effects of this compound’s action are likely to depend on the specific targets it interacts with. Given the potential targets and modes of action discussed above, the compound could have a range of effects, such as inhibiting enzyme activity, disrupting cellular processes, or inducing cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules could influence the compound’s bioavailability and its ability to reach its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone is its ability to selectively target cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer as a drug.
Orientations Futures
There are several future directions for the research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone. One of the potential directions is the development of more soluble derivatives of this compound. Another potential direction is the study of its potential applications in the treatment of other diseases, such as inflammatory diseases and microbial infections. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone involves a series of chemical reactions. The process starts with the reaction between 1-(azidomethyl)-4-benzyloxybenzene and (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid. This reaction produces a compound that is then subjected to a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
The (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(benzyloxy)phenyl)methanone has been studied for its potential applications in various scientific fields. One of the major areas of research is its application in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
(3-phenylmethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(22-12-17(13-22)23-10-9-20-21-23)16-7-4-8-18(11-16)25-14-15-5-2-1-3-6-15/h1-11,17H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUCAZAIDPYWIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/no-structure.png)
![N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2948091.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-phenylbutan-2-yl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2948092.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948095.png)
![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)
![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)




